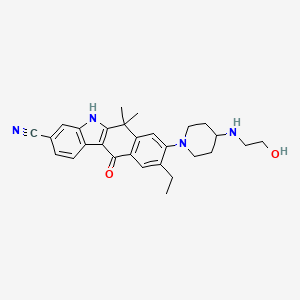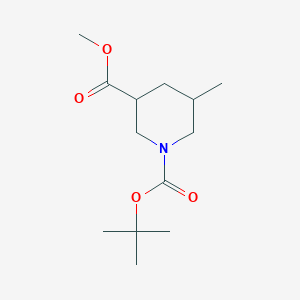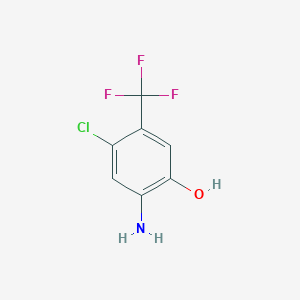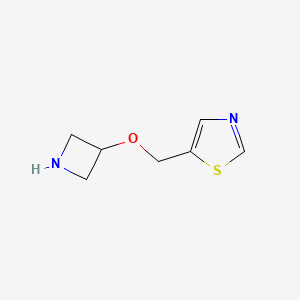
8-Bromo-6-fluoro-2-methylquinoline
概要
説明
8-Bromo-6-fluoro-2-methylquinoline is a chemical compound with the molecular formula C10H7BrFN. This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, including 8-Bromo-6-fluoro-2-methylquinoline, involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . A novel class of compounds can be developed by condensation of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-8-methylquinoline-3-carbaldehyde .Molecular Structure Analysis
The molecular structure of 8-Bromo-6-fluoro-2-methylquinoline consists of a quinoline core with bromine, fluorine, and a methyl group attached at the 8th, 6th, and 2nd positions respectively . The average molecular weight is around 222.081 Da .Chemical Reactions Analysis
Quinoline derivatives, including 8-Bromo-6-fluoro-2-methylquinoline, exhibit important biological activities. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .科学的研究の応用
Asymmetric Synthesis
This compound can be used in asymmetric metal-free synthesis of fluoroquinolones, a class of antibiotics, by organocatalytic hydrogenation. This process involves metal-free transfer hydrogenation using chiral Brønsted acid catalysts combined with dihydropyridines as the hydride source .
Antimalarial Activity
Fluorinated quinolines, including derivatives like 6-fluoro-, 8-fluoro-, and 6,8-difluoroquinolines, have shown activity against malaria and can be used for treatment of diseases caused by chloroquine-resistant strains .
Medicinal Chemistry
Quinoline motifs are crucial in several pharmacologically active heterocyclic compounds due to their varied applications in medicinal chemistry .
Industrial Chemistry
These compounds also find applications in industrial chemistry, where their unique properties are utilized .
Green Chemistry
There is a push for synthetic and medicinal chemists to produce greener and more sustainable chemical processes, and quinoline derivatives could play a role in this endeavor .
将来の方向性
The future directions of research on 8-Bromo-6-fluoro-2-methylquinoline and other quinoline derivatives are likely to focus on further elucidating their mechanisms of action and exploring their potential applications in medicine and other fields . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
作用機序
Target of Action
The primary targets of 8-Bromo-6-fluoro-2-methylquinoline, a derivative of quinolones, are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
8-Bromo-6-fluoro-2-methylquinoline interacts with its targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction blocks the progress of the replication fork, thereby inhibiting DNA replication and leading to cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the relaxation of supercoiled DNA that is required for normal transcription and replication . This disruption leads to the cessation of these processes and ultimately results in bacterial cell death .
Pharmacokinetics
Like other quinolones, it is expected to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a more comprehensive understanding.
Result of Action
The result of the action of 8-Bromo-6-fluoro-2-methylquinoline is the inhibition of bacterial growth and proliferation. By targeting and inhibiting critical enzymes involved in DNA processes, it causes bacterial cell death .
特性
IUPAC Name |
8-bromo-6-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-4-8(12)5-9(11)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOZAOOOCGCDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


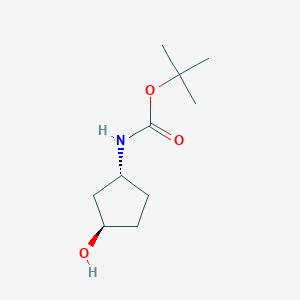
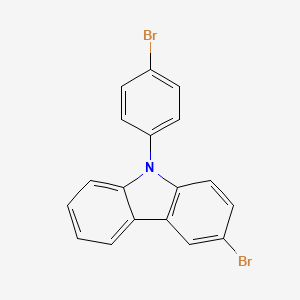
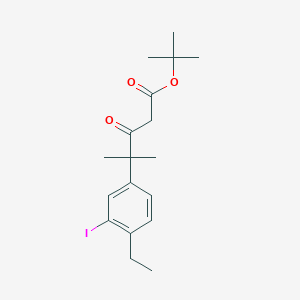
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid](/img/structure/B1375370.png)
![Tert-butyl 4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1375373.png)



